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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-ol

Cat. No.: B7772569 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-
nitroquinolin-4-ol

Abstract
This technical guide provides a comprehensive framework for the spectroscopic

characterization of 2-Methyl-6-nitroquinolin-4-ol (CAS: 1207-82-5), a key heterocyclic

scaffold of interest to researchers in medicinal chemistry and materials science.[1][2] Given the

limited availability of consolidated experimental spectra in public databases, this document

synthesizes predictive data with foundational spectroscopic principles to offer a robust

analytical protocol. We will detail the experimental methodologies and expected spectral data

for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The causality behind experimental choices and the logic of spectral

interpretation are emphasized to provide a field-proven guide for scientists.

Introduction: The Quinolin-4-ol Core
2-Methyl-6-nitroquinolin-4-ol belongs to the quinoline family, a class of nitrogen-containing

heterocyclic compounds prevalent in numerous pharmacologically active agents, including

antimalarials and antibacterials. The molecule's structure features a quinoline core substituted

with a methyl group at position 2, a nitro group at position 6, and a hydroxyl group at position 4.

This hydroxyl group results in tautomerism, allowing the molecule to exist in both the enol

(quinolin-4-ol) and keto (quinolin-4-one) forms, which can influence its spectroscopic and

chemical properties.
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Accurate structural elucidation is the bedrock of chemical research and drug development.

Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity.

This guide serves as a detailed roadmap for researchers undertaking the synthesis and

characterization of this compound.

Synthesis Context: The Skraup-Doebner-von Miller
Reaction
While various synthetic routes exist for quinoline derivatives, a common and effective method

for creating the 2-methylquinoline scaffold is a variation of the Skraup-Doebner-von Miller

reaction.[3] This typically involves the condensation and cyclization of an aniline derivative with

an α,β-unsaturated carbonyl compound.

For 2-Methyl-6-nitroquinolin-4-ol, a plausible synthesis involves the reaction of 4-nitroaniline

with ethyl acetoacetate. The reaction proceeds through an initial Michael addition followed by

cyclization and dehydration. Understanding the starting materials and reaction mechanism is

crucial as it allows chemists to anticipate potential impurities and side products, which can then

be identified or ruled out during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.[4] For 2-Methyl-6-nitroquinolin-4-ol, both ¹H and ¹³C NMR are required

for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition
Rationale: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended

due to its excellent solvating power for polar heterocyclic compounds and its ability to slow the

exchange of the acidic -OH proton, often allowing it to be observed as a distinct signal.

Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00

ppm).

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified sample and

dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion, which is crucial for resolving the complex spin systems in

the aromatic region.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-2048 scans, a spectral width of 200-220 ppm.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR

spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly

attached carbons.[5]

Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic

protons, the methyl protons, and the hydroxyl proton.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

OH (at C4) 11.0 - 12.0 broad singlet - 1H

H5 8.5 - 8.7 d J ≈ 2.5 Hz 1H

H7 8.2 - 8.4 dd J ≈ 9.0, 2.5 Hz 1H

H8 7.7 - 7.9 d J ≈ 9.0 Hz 1H

H3 6.2 - 6.4 s - 1H

CH₃ (at C2) 2.4 - 2.6 s - 3H

Interpretation:

OH Proton (δ 11.0-12.0): The downfield, broad signal is characteristic of the acidic hydroxyl

proton, which is likely hydrogen-bonded, especially in the quinolin-4-one tautomeric form.

Aromatic Protons (δ 7.7-8.7): The electron-withdrawing nitro group at C6 strongly deshields

the protons on the benzene ring. H5 is expected to be the most downfield due to its ortho

relationship to the nitro group and will appear as a doublet due to coupling with H7. H7 will

be a doublet of doublets, coupling to both H8 (ortho coupling, ~9.0 Hz) and H5 (meta

coupling, ~2.5 Hz). H8 will be a doublet due to ortho coupling with H7.[6]

H3 Proton (δ 6.2-6.4): This proton is on the pyridine ring and appears as a singlet. Its

relatively upfield position compared to the other aromatic protons is characteristic of the 3-

position in a quinolin-4-ol system.[7]

Methyl Protons (δ 2.4-2.6): The sharp singlet integrating to three protons is the unambiguous

signature of the methyl group at the C2 position.

Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the ten unique carbon

atoms in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C4 (C-OH) 175 - 180

C2 (C-CH₃) 150 - 155

C6 (C-NO₂) 145 - 150

C8a 140 - 145

C5 125 - 130

C7 120 - 125

C4a 118 - 122

C8 115 - 120

C3 108 - 112

CH₃ 18 - 22

Interpretation:

The carbons directly attached to heteroatoms (O, N) or electron-withdrawing groups are the

most downfield. C4 (bearing the hydroxyl group and part of the keto-enol system) is

expected to be the most deshielded.[7]

C2, C6, and C8a are also significantly downfield due to their positions within the heterocyclic

ring system and proximity to nitrogen and the nitro group.

The remaining aromatic carbons appear in the typical region of δ 115-130 ppm.

The methyl carbon (CH₃) will be the most upfield signal, as expected for an sp³-hybridized

carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule based on their characteristic vibrational frequencies.
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Experimental Protocol: IR Data Acquisition
Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that

requires minimal sample preparation. The traditional KBr pellet method is also suitable.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Ensure good contact by applying pressure with the built-in clamp.

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a

background scan of the empty crystal first.

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus

Wavenumber (cm⁻¹).

Workflow for Spectroscopic Data Acquisition and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7772569#spectroscopic-data-nmr-ir-mass-of-2-
methyl-6-nitroquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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